molecular formula C9H8BrN3O B6323106 [3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 937651-19-9

[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine

Cat. No.: B6323106
CAS No.: 937651-19-9
M. Wt: 254.08 g/mol
InChI Key: OALIRJGXZFRXRN-UHFFFAOYSA-N
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Description

[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine is a heterocyclic compound that contains a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzohydrazide with cyanogen bromide to form the 1,2,4-oxadiazole ring. The resulting intermediate is then treated with formaldehyde and ammonia to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced heterocyclic compounds.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being explored as a candidate for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and liquid crystals. Its unique properties make it suitable for applications in electronics and photonics.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

Compared to similar compounds, [3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine stands out due to its unique combination of the 1,2,4-oxadiazole ring and methanamine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c10-7-3-1-6(2-4-7)9-12-8(5-11)14-13-9/h1-4H,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALIRJGXZFRXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401236965
Record name 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937651-19-9
Record name 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937651-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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